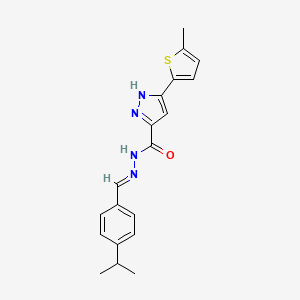![molecular formula C25H19N3O2 B11986615 {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile](/img/structure/B11986615.png)
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as organic electronics, photonics, and medicinal chemistry. The compound features a carbazole moiety, which is known for its excellent electron-transporting properties, making it a valuable component in the design of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 9H-carbazole with epichlorohydrin to form 3-(9H-carbazol-9-yl)-2-hydroxypropyl chloride. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde. Finally, the condensation of this aldehyde with malononitrile under basic conditions produces the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
科学研究应用
Chemistry
In chemistry, {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile is used as a building block for synthesizing more complex molecules. Its electron-transporting properties make it valuable in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for drug design and development. It can be used to study the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the carbazole moiety is particularly interesting due to its known pharmacological activities, including anticancer and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials for electronic devices, such as OLEDs and organic photovoltaics (OPVs). Its ability to transport electrons efficiently enhances the performance of these devices .
作用机制
The mechanism of action of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile involves its interaction with molecular targets through its electron-rich carbazole moiety. This interaction facilitates electron transfer processes, which are crucial in its applications in organic electronics. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound featuring the carbazole moiety, used in OLEDs and OPVs.
3,6-Di-tert-butylcarbazole: Utilized in organic light-emitting diodes and optical switching devices.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its hole-transporting properties in OLEDs.
Uniqueness
{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile stands out due to its unique combination of a carbazole moiety with a benzylidene and propanedinitrile group. This structure imparts distinct electronic properties, making it highly effective in electron transport and interaction with biological targets. Its versatility in undergoing various chemical reactions further enhances its applicability in multiple fields.
属性
分子式 |
C25H19N3O2 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-[[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C25H19N3O2/c26-14-19(15-27)13-18-9-11-21(12-10-18)30-17-20(29)16-28-24-7-3-1-5-22(24)23-6-2-4-8-25(23)28/h1-13,20,29H,16-17H2 |
InChI 键 |
QWLXHABFPINBNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=C(C#N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2'-(4-Bromophenyl)-9'-chloro-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11986561.png)

![N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide](/img/structure/B11986569.png)
![(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11986571.png)

![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986588.png)
![isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986590.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)
![(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B11986623.png)
![3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11986628.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11986631.png)
